![molecular formula C14H11BrFNO2S B2574941 (4-bromothiophen-2-yl)(7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)methanone CAS No. 2034605-24-6](/img/structure/B2574941.png)
(4-bromothiophen-2-yl)(7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-bromothiophen-2-yl)(7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)methanone is a useful research compound. Its molecular formula is C14H11BrFNO2S and its molecular weight is 356.21. The purity is usually 95%.
BenchChem offers high-quality (4-bromothiophen-2-yl)(7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4-bromothiophen-2-yl)(7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Organic Electronics and Optoelectronics
Thiophene-based compounds have garnered significant attention in organic electronics due to their excellent charge transport properties. The conjugated structure of 4-(4-bromothiophene-2-carbonyl)-7-fluoro-2,3,4,5-tetrahydro-1,4-benzoxazepine makes it a potential candidate for use in organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and photovoltaic devices. Researchers can explore its electronic behavior, bandgap, and charge mobility to optimize its performance in these applications .
Polymer Synthesis and Conductive Materials
Thiophene-based polymers are widely used in conductive materials. By incorporating 4-(4-bromothiophene-2-carbonyl)-7-fluoro-2,3,4,5-tetrahydro-1,4-benzoxazepine into polymer backbones, scientists can create regioregular polythiophenes with enhanced electrical conductivity. These polymers find applications in flexible electronics, sensors, and energy storage devices .
Medicinal Chemistry and Drug Design
The unique structural features of 4-(4-bromothiophene-2-carbonyl)-7-fluoro-2,3,4,5-tetrahydro-1,4-benzoxazepine may inspire drug discovery efforts. Medicinal chemists can explore its interactions with biological targets, such as enzymes or receptors, to design novel pharmaceutical agents. Additionally, its fluorinated moiety could enhance bioavailability and metabolic stability .
Materials for Photonic Applications
The combination of thiophene and benzoxazepine moieties in this compound suggests potential applications in photonics. Researchers can investigate its nonlinear optical properties, fluorescence behavior, and light-emitting capabilities. It may serve as a building block for designing luminescent materials or optical switches .
Metal Complexation and Catalysis
Functionalized thiophenes often act as ligands in metal coordination complexes. Researchers can explore the coordination chemistry of 4-(4-bromothiophene-2-carbonyl)-7-fluoro-2,3,4,5-tetrahydro-1,4-benzoxazepine with transition metals. These complexes may find use in catalysis, such as cross-coupling reactions or asymmetric transformations .
Agrochemicals and Pest Control
Thiophene derivatives have been investigated for their pesticidal properties. Researchers can explore the potential of 4-(4-bromothiophene-2-carbonyl)-7-fluoro-2,3,4,5-tetrahydro-1,4-benzoxazepine as an insecticide or fungicide. Its structural features may contribute to its bioactivity against pests or pathogens .
Propriétés
IUPAC Name |
(4-bromothiophen-2-yl)-(7-fluoro-3,5-dihydro-2H-1,4-benzoxazepin-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11BrFNO2S/c15-10-6-13(20-8-10)14(18)17-3-4-19-12-2-1-11(16)5-9(12)7-17/h1-2,5-6,8H,3-4,7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLELGFAZXNORMP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(CN1C(=O)C3=CC(=CS3)Br)C=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11BrFNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-bromothiophen-2-yl)(7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)methanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

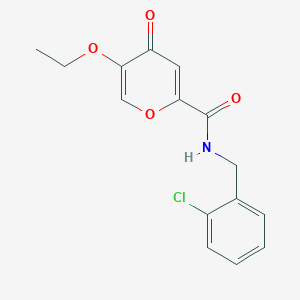
![N-(sec-butyl)-2-((3-(3-methoxybenzyl)-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2574860.png)


![4-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-phenylphthalazin-1(2H)-one](/img/structure/B2574868.png)
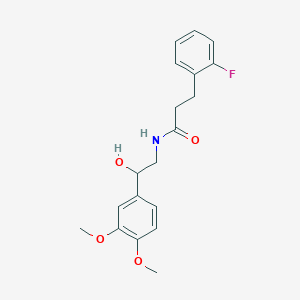
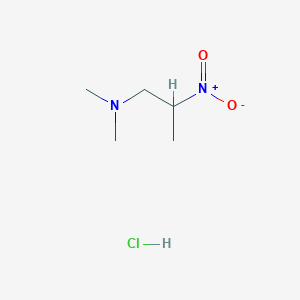
![N-(2,5-dimethylphenyl)-2-[[2-[(2-methylphenyl)methyl]-1-oxo-3,4-dihydroisoquinolin-5-yl]oxy]acetamide](/img/structure/B2574875.png)
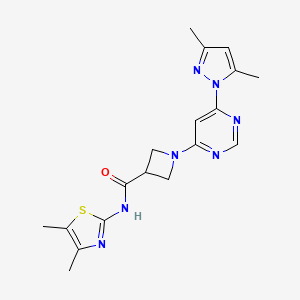
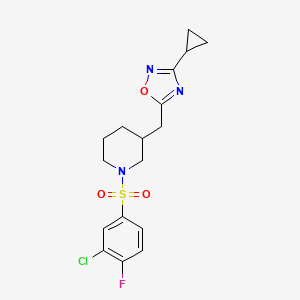
![N-(4-ethylphenyl)-2-((3-(4-ethylphenyl)-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2574878.png)
![(Z)-4-(N,N-bis(2-methoxyethyl)sulfamoyl)-N-(3,5,7-trimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2574879.png)
![3-{[4-(2-Fluorophenyl)piperazino]methyl}-4-(4-methoxyphenyl)-1-phenyl-2-azetanone](/img/structure/B2574880.png)
![2-({6-[2-(cyclopropylamino)-2-oxoethyl]-2-phenylpyrimidin-4-yl}oxy)-N-(4-methylphenyl)acetamide](/img/structure/B2574881.png)